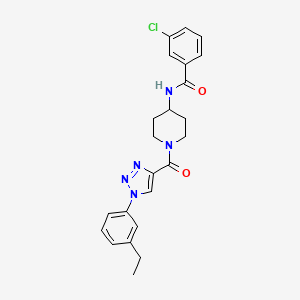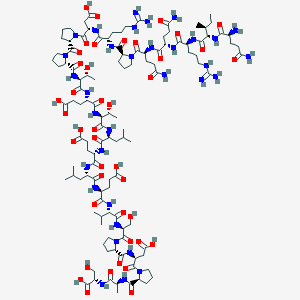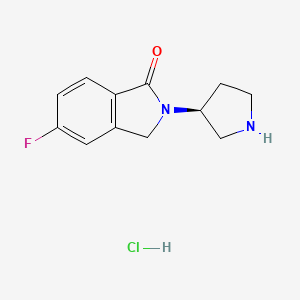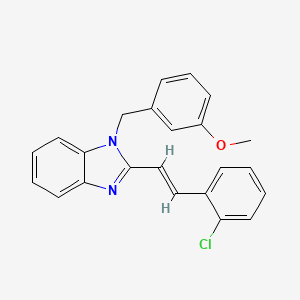![molecular formula C17H19NO4S B2815233 Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-79-3](/img/structure/B2815233.png)
Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes a thiophene ring, a phenoxy group, and a dimethylpropanoyl amide moiety
作用机制
Target of Action
The primary targets of Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate are MDH1 and MDH2 . These are key enzymes involved in the citric acid cycle, playing a crucial role in cellular energy production.
Mode of Action
This compound acts as a competitive inhibitor of MDH1 and MDH2 . This means that the compound binds to the active sites of these enzymes, preventing them from catalyzing their normal reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable halide under basic conditions.
Amidation: The intermediate is then subjected to amidation with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Thiophene Ring Formation: The thiophene ring is constructed through a cyclization reaction involving sulfur-containing reagents.
Esterification: Finally, the carboxylate ester is formed through esterification with methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Substitution: Electrophiles such as halogens or nitro groups, in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Amines, resulting from the reduction of the amide group.
Substitution: Various substituted phenoxy derivatives, depending on the electrophile used.
科学研究应用
Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
相似化合物的比较
Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate can be compared with similar compounds such as:
Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring, which may alter its chemical reactivity and biological activity.
Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-pyridinecarboxylate: Contains a pyridine ring, which can introduce basicity and affect its interactions with biological targets.
Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-benzothiophenecarboxylate: Features a benzothiophene ring, potentially enhancing π-π interactions and altering its electronic properties.
These comparisons highlight the uniqueness of this compound, particularly its balance of electronic and steric properties, which can influence its reactivity and interactions in various applications.
属性
IUPAC Name |
methyl 3-[2-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)16(20)18-11-7-5-6-8-12(11)22-13-9-10-23-14(13)15(19)21-4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIBXCDUQXXERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2815151.png)
![N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2815153.png)

![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2815155.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
![4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2815157.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2815159.png)


![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2815165.png)



![N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2815173.png)
